1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a propoxy group, and a phenyl ring, making it a valuable entity in various fields of study .
Preparation Methods
The synthesis of 1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with 3-chloropropoxybenzene under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride finds extensive applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride stands out due to its unique structure and versatile applications. Similar compounds include:
- 1-(4-methoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- 1-(1,1’-biphenyl)-4-yl-3-(4-methyl-1-piperazinyl)-1-propanone dihydrochloride
- 1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-1-propanone dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[2-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-16(20)15-7-4-5-8-17(15)21-14-6-9-19-12-10-18(2)11-13-19;/h4-5,7-8H,3,6,9-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASXKXQRNKMICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.